REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH2:12][Cl:13])[N:3]=1.O.[NH2:15][NH2:16]>O1CCCC1>[Cl:13][CH2:12][C:4]1[N:3]=[C:2]([NH:15][NH2:16])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)CCl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 4 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
whereby a solution results
|
Type
|
CUSTOM
|
Details
|
rises to 15° to 20° C
|
Type
|
CUSTOM
|
Details
|
evaporated in a vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with 0.5 l of dichloromethane and 1 l of a saturated aqueous sodium hydrogen carbonate solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystals are washed neutral with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC2=CC=CC=C2C(=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |